molecular formula C6H7NOS B13012079 4-Methoxy-2,5-dihydrothiophene-3-carbonitrile

4-Methoxy-2,5-dihydrothiophene-3-carbonitrile

Cat. No.: B13012079
M. Wt: 141.19 g/mol
InChI Key: HBSHLXJYUZWGJL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,5-dihydrothiophene-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach involves the Michael-type addition of cyanothioacetamide to α-bromochalcones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-Methoxy-2,5-dihydrothiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,5-dihydrothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2,5-dihydrothiophene-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and nitrile groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

4-methoxy-2,5-dihydrothiophene-3-carbonitrile

InChI

InChI=1S/C6H7NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H2,1H3

InChI Key

HBSHLXJYUZWGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CSC1)C#N

Origin of Product

United States

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